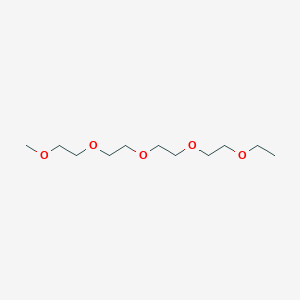

2,5,8,11,14-Pentaoxahexadecane

Description

Contextualization within Acyclic Polyether Chemistry and Oligoethylene Glycol Analogs

2,5,8,11,14-Pentaoxahexadecane is classified as an acyclic polyether. This class of compounds consists of open-chain molecules containing multiple ether linkages. Unlike their cyclic counterparts, known as crown ethers, acyclic polyethers offer greater conformational flexibility. This structural characteristic allows them to wrap around and form complexes with various metal cations in a "tiara" like fashion. nih.govacs.orgchemrxiv.org The synthesis of these acyclic structures is often less complex than that of macrocyclic crown ethers, making them advantageous for certain applications in multimetallic chemistry. acs.orgchemrxiv.org

The compound is also an analog of oligoethylene glycol. These molecules are of significant interest in materials science, particularly for the development of "smart" biocompatible coatings and hydrogels that can respond to external stimuli such as temperature. rsc.orgrsc.orgsigmaaldrich.com Oligo(ethylene glycol) functionalized polymers are explored for applications like controlled drug release and tissue engineering due to their tunable properties. rsc.orgsigmaaldrich.comresearchgate.net For instance, poly(oligo(ethylene glycol) methacrylate) (POEGMA) is a well-studied example used to create injectable hydrogels. rsc.orgsigmaaldrich.com

Systematic Nomenclature and Preferred IUPAC Naming Conventions for this compound

The systematic naming of chemical compounds follows strict rules set by the International Union of Pure and Applied Chemistry (IUPAC) to ensure clarity and unambiguity. For this compound, the preferred IUPAC name is 1-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methoxyethane . nih.gov This name precisely describes the structure of the molecule, indicating the arrangement of ethoxy and methoxy (B1213986) groups along the ethane (B1197151) backbone.

The compound is also known by several synonyms, which are commonly found in chemical literature and commercial databases.

Interactive Data Table: Identifiers for this compound

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | 1-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methoxyethane | PubChem nih.gov |

| Systematic Name | This compound | PubChem nih.gov |

| CAS Number | 89769-11-9 | PubChem nih.gov |

| Molecular Formula | C11H24O5 | PubChem nih.gov |

| Synonyms | Tetraethylene glycol ethyl methyl ether | PubChem nih.gov |

Historical Development and Broader Significance of Acyclic Polyethers in Synthetic Chemistry and Materials Science

The field of polyether chemistry has a rich history, with significant developments in the synthesis of these polymers occurring around the 1950s. wiley.com Initially, much of the focus was on cyclic polyethers, or crown ethers, which were discovered to be exceptional at selectively binding metal cations. However, the synthesis of these macrocycles can be challenging.

Acyclic polyethers emerged as a versatile and more synthetically accessible alternative. Research has demonstrated their strong ability to selectively complex metal ions, such as lead (Pb²⁺), by wrapping around the ion in a pseudocyclic manner. nih.govkoreascience.kr This property makes them significant in areas like solvent extraction and the development of ion-selective sensors. koreascience.kroup.com

In materials science, acyclic polyethers form the backbone of many important functional polymers. britannica.com Their flexibility, low toxicity, and good solubility in various solvents are valuable characteristics. cymitquimica.com They are integral to creating polymers with specific properties, such as the heat and oil resistance seen in materials like polyepichlorohydrin elastomers. wiley.com Furthermore, their utility extends to the biomedical field, where polyethylene (B3416737) glycol (PEG) and its derivatives, which are polyethers, are widely used in drug delivery systems and for creating biocompatible materials. sigmaaldrich.comwikipedia.org The development of acyclic polyether "tiara" motifs continues to be an active area of research for constructing tunable multimetallic species, highlighting their ongoing importance in inorganic and materials chemistry. acs.orgchemrxiv.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

89769-11-9 |

|---|---|

Molecular Formula |

C11H24O5 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

1-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methoxyethane |

InChI |

InChI=1S/C11H24O5/c1-3-13-6-7-15-10-11-16-9-8-14-5-4-12-2/h3-11H2,1-2H3 |

InChI Key |

YZWVMKLQNYGKLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOCCOCCOCCOC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2,5,8,11,14 Pentaoxahexadecane

Established Synthetic Routes and Reaction Conditions

Williamson Ether Synthesis and Related Etherification Strategies

The Williamson ether synthesis is a cornerstone method for preparing ethers, including polyethers like 2,5,8,11,14-pentaoxahexadecane. numberanalytics.com This classical SN2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide. numberanalytics.com In the context of synthesizing glymes, this typically involves reacting a glycol monoether with a metal, such as sodium, to form the corresponding alkoxide. This alkoxide then undergoes a nucleophilic substitution reaction with an alkyl halide to yield the desired glyme. nih.gov

Several variations and related etherification strategies are employed for the synthesis of oligoethers:

Reaction in an alcoholic environment with sodium: This follows the traditional Williamson mechanism. rsc.org

Methylation of a glycol ether: This can be achieved using reagents like methyl sulfate. rsc.orgnih.gov

Lewis acid-catalyzed cleavage of ethylene (B1197577) oxide by an ether: This method can sometimes result in a mixture of glymes. rsc.orgnih.gov

Reaction of ethylene glycol with an alcohol catalyzed by a polyperfluorosulfonic acid resin: This process often occurs at elevated temperatures and pressures. rsc.orggoogle.com

While the Williamson synthesis is highly efficient, it can generate by-products, such as salts, which can pose challenges for industrial-scale implementation and waste disposal. google.comgoogleapis.com

Precursor Compounds and Starting Materials in Large-Scale Synthesis

The large-scale synthesis of ethylene oxide (EO)-based glymes, including this compound, primarily utilizes ethylene epoxide as a key starting material. rsc.orgnih.gov Common routes for industrial production involve the reaction of ethylene oxide with an alcohol to first produce a glycol monoether. nih.gov This intermediate is then converted to the final glyme product.

A specific example of a two-step synthesis for a related pentaglyme involves the reaction of 2-methoxyethanol (B45455) with sodium metal to form the alkoxide, followed by a nucleophilic substitution with a dichloride. nih.gov Another approach involves the polycondensation of ethylene glycol with diols containing other functional groups. smolecule.com

Table 1: Common Precursors for Glyme Synthesis

| Precursor/Starting Material | Role in Synthesis |

|---|---|

| Ethylene Epoxide | Primary building block for the polyether chain rsc.orgnih.gov |

| Alcohols (e.g., Methanol, Ethanol) | Reacts with ethylene oxide to form glycol monoethers nih.gov |

| Glycol Monoethers | Intermediate that is further reacted to form the final glyme nih.gov |

| Alkyl Halides (e.g., Methyl Chloride) | Reacts with the alkoxide in the Williamson ether synthesis nih.govgoogle.com |

| Metal Sodium | Used to form the alkoxide from the glycol monoether nih.gov |

Optimization of Reaction Parameters for Enhanced Yields and Purity

The purity of glymes is critical for many of their applications, particularly in electrochemical systems like batteries. nih.gov Impurities, most commonly water, can be detrimental to performance. nih.gov Therefore, significant effort is placed on optimizing reaction conditions and purification methods to achieve high yields and purity.

Typical purification treatments for hydrophilic solvents like glymes include:

Adsorption with molecular sieves: Storing the glyme over 3-Å molecular sieves can effectively remove water. nih.gov

Distillation: Distilling the glyme over sodium/potassium (Na/K) can further reduce the water content to below 10 ppm. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a sensitive analytical technique used to identify and quantify trace organic impurities, such as diethyl ether and hydrocarbons, that may be present from the manufacturing process. nih.gov The optimization of reaction parameters such as temperature, pressure, and catalyst choice is crucial for maximizing the yield and minimizing the formation of byproducts. rsc.orgnih.govgoogle.com

Novel Synthetic Approaches and Catalytic Development

Principles of Green Chemistry in the Synthesis of Oligoethers

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govepa.gov In the context of oligoether synthesis, this involves developing more environmentally benign and efficient methods.

Key principles of green chemistry applicable to oligoether synthesis include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. acs.org Some modern polymerization techniques offer the advantage of high atom economy over traditional methods like the Williamson ether synthesis. researchgate.net

Use of Safer Solvents and Auxiliaries: Seeking to use less hazardous solvents and minimizing the generation of waste. nih.gov The Williamson synthesis, for instance, can produce significant salt by-products. google.com

Catalysis: Utilizing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. imperial.ac.uk

Designing Safer Chemicals: Creating products that are effective yet have minimal toxicity. acs.org Glymes are noted for their relatively low toxicity. nih.gov

Energy Efficiency: Conducting syntheses at ambient temperature and pressure whenever possible. acs.org

Catalytic Methods for Improved Selectivity and Reaction Efficiency

The development of novel catalytic methods is a key area of research for improving the synthesis of polyethers. These methods aim to enhance selectivity, increase reaction rates, and operate under milder conditions.

Recent advancements in catalytic etherification include:

Acid-Catalyzed Condensation: The self-condensation of diols in the presence of acid catalysts like sulfamic or sulfuric acid at high temperatures can produce polyethers. googleapis.com More recently, protic ionic salts have been used as catalysts under milder conditions. googleapis.com

Enzymatic Catalysis: Enzymes, such as Candida antarctica lipase (B570770) B (CalB), have been used as catalysts in the one-pot synthesis of multifunctional oligoester resins. rsc.org Enzymatic processes can be highly chemoselective and efficient. rsc.org

Ruthenium-Catalyzed Dehydrogenation: A method for synthesizing polyesterethers directly from ethylene glycol has been reported using a ruthenium complex as a catalyst. This reaction liberates hydrogen gas and water as the only byproducts. acs.org

Double Metal Cyanide (DMC) Catalysts: These have proven effective for the ring-opening polymerization of epoxides, leading to the synthesis of polyether polyols with low unsaturation. researchgate.net

These catalytic approaches offer promising alternatives to traditional methods, potentially leading to more sustainable and efficient production of oligoethers like this compound.

Advanced Purification and Isolation Techniques for this compound and its Intermediates

The purification of this compound is critical, particularly because synthetic routes often yield a mixture of products and contain residual catalysts or salts. chemicalbook.comgoogleapis.com Advanced purification techniques are necessary to isolate the high-purity compound required for its various applications, such as in lithium-ion batteries and as a high-temperature solvent.

Catalyst and Byproduct Removal

Polyether synthesis is frequently conducted using alkaline catalysts, which must be removed from the final product. googleapis.com Common purification strategies include:

Neutralization and Filtration : The crude polyether product is treated with an acid, such as phosphoric acid, to neutralize the alkaline catalyst. acs.orgepo.org This forms salt crystals which can then be removed by filtration, sometimes with the use of a filter aid like diatomaceous earth. googleapis.comepo.org The water introduced during neutralization is subsequently removed, often by stripping under vacuum. acs.orgepo.org

Adsorption : This method involves using adsorbents to selectively remove catalysts and other impurities. Materials like synthetic magnesium silicate (B1173343) or a combination of chelating fibers and attapulgus clay have proven effective in removing residual metal catalysts from polyether polyols. googleapis.comscientific.net

Isolation of Specific Oligomers

Since syntheses can produce a distribution of polyether chains, separating this compound (a five-ether unit) from its shorter and longer counterparts is a significant challenge.

Fractional Distillation : Due to its high boiling point (272-277 °C) and thermal stability, fractional distillation under reduced pressure is a viable method to separate tetraglyme (B29129) from more volatile glymes like diglyme (B29089) and triglyme.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is a powerful technique for separating polyethylene (B3416737) glycol (PEG) homologs with high resolution. mdpi.com Studies have demonstrated that core-shell C18 columns can achieve baseline separation of PEG homologs up to very high molar weights using mobile phases such as acetonitrile (B52724) and water. mdpi.commdpi.com The separation is influenced by operating conditions including temperature and the precise composition of the eluent. mdpi.com This technique is so effective that it can be used for the preparative isolation of pure single homologs from polydisperse mixtures. mdpi.com

Liquid Chromatography at Critical Conditions (LCCC) : This specialized chromatographic technique allows for the separation of polymers based on their end-groups, irrespective of their molar mass. researchgate.net It is particularly useful for analyzing and purifying functionalized oligoethylene glycols. researchgate.net

The table below summarizes advanced purification and isolation techniques.

| Technique | Target Impurity/Substance | Description | Key Research Finding |

|---|---|---|---|

| Neutralization & Filtration | Alkaline Catalysts (e.g., KOH) | Acid (e.g., phosphoric acid) is added to form salts, which are then filtered out. googleapis.comacs.org | Process can be optimized by controlling the amount of acid and water, followed by vacuum distillation to remove water. acs.org |

| Adsorption | Residual Metal Catalysts | Crude product is mixed with an adsorbent (e.g., magnesium silicate, attapulgus clay) which binds the impurities for removal by filtration. googleapis.comscientific.net | A combination of chelating fiber and attapulgus clay was found to be highly efficient for removing zinc and cobalt ions to levels below 1 ppm. scientific.net |

| Fractional Distillation | Glymes of different chain lengths | Separation based on differences in boiling points, typically performed under vacuum to prevent degradation at high temperatures. | This compound has a boiling point of 272-277 °C at atmospheric pressure, allowing separation from lower-boiling glymes. |

| Reversed-Phase HPLC | Oligoethylene Glycol Homologs | High-resolution separation of individual oligomers based on chain length using a C18 column and an appropriate mobile phase. mdpi.com | Baseline separation of PEG homologs up to at least 5000 g/mol has been achieved using core-shell columns. mdpi.commdpi.com |

Synthesis and Characterization of Functionalized 2,5,8,11,14 Pentaoxahexadecane Derivatives

Strategies for Terminal Functionalization of Polyether Chains

Synthesis of Halogenated Derivatives (e.g., 16-Iodo-2,5,8,11,14-pentaoxahexadecane)

Halogenated derivatives of 2,5,8,11,14-pentaoxahexadecane are key intermediates in the synthesis of other functionalized analogs. The introduction of a halogen, such as iodine, at the 16-position creates a reactive site for subsequent nucleophilic substitution reactions.

A common synthetic route to 16-iodo-2,5,8,11,14-pentaoxahexadecane (B8205803) involves a two-step process. First, the terminal hydroxyl group of the corresponding alcohol is converted to a tosylate by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine. The resulting tosylate, this compound-16-yl 4-methylbenzenesulfonate, is then subjected to a Finkelstein reaction, where it is treated with an excess of sodium iodide in a solvent like acetone (B3395972) or acetonitrile (B52724). google.com The iodide ion displaces the tosylate group to yield the desired 16-iodo-2,5,8,11,14-pentaoxahexadecane. google.comguidechem.combldpharm.comambeed.com

| Starting Material | Reagents | Product | CAS Number |

| 2,5,8,11,14-Pentaoxahexadecan-16-ol | 1. p-Toluenesulfonyl chloride, Pyridine; 2. Sodium Iodide | 16-Iodo-2,5,8,11,14-pentaoxahexadecane | 104518-24-3 guidechem.combldpharm.comambeed.com |

Synthesis of Azido-Functionalized Analogs (e.g., 16-Azido-2,5,8,11,14-pentaoxahexadecane)

Azido-functionalized polyethers are valuable building blocks in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The synthesis of 16-azido-2,5,8,11,14-pentaoxahexadecane is typically achieved through the nucleophilic substitution of a halogenated precursor. aksci.comaksci.com

Starting from 16-iodo-2,5,8,11,14-pentaoxahexadecane, the azido (B1232118) group can be introduced by reacting the iodo-derivative with sodium azide (B81097) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction proceeds via an SN2 mechanism, with the azide ion displacing the iodide to form the final product. Alternatively, the synthesis can start from the tosylated precursor, which also readily undergoes substitution with sodium azide.

| Precursor | Reagents | Product | CAS Number |

| 16-Iodo-2,5,8,11,14-pentaoxahexadecane | Sodium Azide (NaN3), DMF | 16-Azido-2,5,8,11,14-pentaoxahexadecane | 1202681-04-6 aksci.com |

| This compound-16-yl 4-methylbenzenesulfonate | Sodium Azide (NaN3), DMF | 16-Azido-2,5,8,11,14-pentaoxahexadecane | 1202681-04-6 aksci.com |

Synthesis of Thiol-Terminated Derivatives (e.g., this compound-16-thiol)

Thiol-terminated polyethers are widely used for their ability to form stable linkages with gold surfaces and to participate in thiol-ene click chemistry and disulfide bond formation. The synthesis of This compound-16-thiol (B609277) can be accomplished through several routes. biochempeg.comhuatengsci.comfdc-chemical.compurepeg.com

One common method involves the reaction of the corresponding tosylate or halide with a protected thiol source, such as potassium thioacetate (B1230152). The resulting thioacetate is then hydrolyzed under basic or acidic conditions to yield the free thiol. Another approach is to react the halide with thiourea, followed by hydrolysis of the resulting isothiouronium salt. These methods provide a reliable means to introduce a reactive thiol group at the terminus of the polyether chain. biochempeg.comhuatengsci.com

| Precursor | Reagents | Product | CAS Number |

| 16-Halogeno-2,5,8,11,14-pentaoxahexadecane | 1. Potassium thioacetate; 2. Hydrolysis (e.g., HCl or NaOH) | This compound-16-thiol | 524030-00-0 biochempeg.comhuatengsci.comfdc-chemical.com |

| 16-Halogeno-2,5,8,11,14-pentaoxahexadecane | 1. Thiourea; 2. Hydrolysis | This compound-16-thiol | 524030-00-0 biochempeg.comhuatengsci.comfdc-chemical.com |

Synthesis of Substituted Analogs within the Polyether Backbone (e.g., 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane)

In addition to terminal functionalization, modifications can also be introduced within the polyether backbone to alter the compound's physical and chemical properties. An example of this is the synthesis of 15,15-dimethyl-2,5,8,11,14-pentaoxahexadecane (B13767167). evitachem.com The introduction of gem-dimethyl groups can influence the molecule's conformation and solubility.

The synthesis of such substituted analogs typically requires the use of a specifically designed diol precursor that already contains the desired substitution pattern. For instance, the synthesis of 15,15-dimethyl-2,5,8,11,14-pentaoxahexadecane could involve the Williamson ether synthesis, reacting a substituted diol with an appropriate alkyl halide in the presence of a strong base.

| Reactant 1 | Reactant 2 | Product | CAS Number |

| Substituted Diol | Alkyl Halide | 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane | 53627-29-5 |

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation of Functionalized Derivatives

The characterization of functionalized this compound derivatives relies heavily on a combination of advanced spectroscopic and chromatographic techniques to confirm their structure and purity.

Mass spectrometry (MS) is essential for determining the molecular weight of the synthesized derivatives. google.com Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions of the polyether derivatives, providing accurate mass-to-charge ratios that confirm the successful incorporation of the functional groups.

Chromatographic methods , including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are crucial for assessing the purity of the synthesized compounds. These techniques separate the desired product from any starting materials, reagents, or byproducts, ensuring that the final material is of high quality for subsequent applications. For non-volatile derivatives, HPLC is the method of choice, often coupled with a mass spectrometer (LC-MS) for simultaneous separation and identification.

| Technique | Information Obtained |

| ¹H NMR Spectroscopy | Proton environment, confirmation of functional groups, structural integrity |

| ¹³C NMR Spectroscopy | Carbon framework, confirmation of structure |

| Mass Spectrometry (MS) | Molecular weight, confirmation of functionalization |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation from impurities |

| Gas Chromatography (GC) | Purity assessment for volatile derivatives |

Coordination Chemistry and Metal Ion Complexation by 2,5,8,11,14 Pentaoxahexadecane and Its Analogs

Ligand Properties of Acyclic Polyethers and their Conformational Flexibility

Acyclic polyethers, such as 2,5,8,11,14-pentaoxahexadecane and its analog tetraglyme (B29129) (2,5,8,11,14-pentaoxapentadecane), are characterized by their open-chain structure containing multiple ether oxygen atoms that can act as donor sites for metal cations. wiley.com This structural feature imparts significant conformational flexibility, allowing them to adapt their three-dimensional shape to effectively chelate metal ions of varying sizes. wiley.comnih.gov Unlike the pre-organized cavities of crown ethers, the flexible backbone of acyclic polyethers can wrap around a metal ion in a pseudocyclic or helical fashion, driven by the strong ion-dipole interactions between the cation and the ether oxygens. oup.com

The conformational dynamics of these ligands are a key aspect of their binding properties. In their uncomplexed state, these polyethers exist as a mixture of conformers in solution. jst.go.jp Upon introduction of a metal ion, the ligand reorganizes to adopt a conformation that maximizes the coordination with the cation. electrochemsci.org This "induced-fit" model of binding is a hallmark of acyclic polyethers. wiley.com The presence of terminal groups on the polyether chain can further influence ligand properties by providing additional donor atoms or by sterically directing the conformation of the complex. wiley.com For instance, the introduction of aromatic end groups can impact the thermodynamics and kinetics of alkali metal ion complex formation.

The flexibility of acyclic polyethers also results in faster complexation and de-complexation rates compared to rigid macrocycles. wiley.com This dynamic nature is crucial for applications where rapid ion binding and release are required. The conformational preferences are influenced by factors such as the length of the polyether chain and the nature of the solvent. nih.gov

Complexation Dynamics with Alkali and Alkaline Earth Metal Ions

Acyclic polyethers demonstrate a strong affinity for alkali and alkaline earth metal ions, forming stable complexes in solution. wiley.com The complexation is primarily driven by electrostatic interactions between the hard acid cations (like Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺) and the hard base ether oxygen atoms. libretexts.org The flexibility of the ligand allows it to create a "pseudocavity" that can be tailored to the size of the specific cation, leading to a degree of selectivity. wiley.com

Proton NMR (PMR) spectroscopy has been a valuable tool for studying these complexation dynamics. For instance, studies on polyethylene (B3416737) glycols and their dimethyl ethers (glymes) have shown that the ethylene (B1197577) proton signals shift downfield upon the addition of alkali and alkaline earth metal cations, indicating complex formation. oup.comoup.com The magnitude of this shift can be used as a measure of the strength of the interaction. oup.com For example, with hexaethylene glycol, the maximum downfield shift was observed with the calcium ion, suggesting an optimal interaction. oup.com

The size of the cation plays a crucial role in determining the coordination number and the stability of the resulting complex. libretexts.org Computational studies on tetraglyme have shown that smaller ions like Li⁺ and Mg²⁺ tend to have coordination numbers of five or six, while larger ions such as Na⁺, K⁺, and Ca²⁺ prefer a higher, eight-coordinate environment. rsc.org The strength of the metal-ligand interaction follows the order K⁺ < Na⁺ < Li⁺ < Ca²⁺ < Mg²⁺, which is consistent with the increasing charge density of the cations. rsc.org

The nature of the solvent also significantly impacts complexation. Solvents with high donicity can compete with the polyether for coordination to the metal ion, thereby weakening the complex. mdpi.com

Interactions and Binding Affinities with Transition Metal Cations

Acyclic polyethers also form complexes with transition metal cations, although the interactions can be more varied due to the diverse electronic properties of these metals. acs.orgnumberanalytics.com The binding affinities are influenced by factors such as the nature of the metal ion, the flexibility of the polyether, and the number of coordination sites. acs.org

Collisionally activated dissociation (CAD) mass spectrometry studies on complexes of glymes with transition metal ions like Co⁺ have revealed that the dissociation pathways are dependent on the ligand's flexibility. acs.org The ability of the acyclic polyether to adapt its conformation plays a significant role in the geometry and stability of the coordination sphere.

The introduction of different donor atoms into the polyether chain, such as sulfur or nitrogen, can significantly alter the binding selectivity towards transition metals. For example, acyclic polyethers incorporating sulfur atoms have shown enhanced extractability for soft metal ions like Ag⁺, Cu⁺, and Hg²⁺. researchgate.net Density-functional theory studies have shown that for divalent first-row transition metals, the binding selectivity for polyether ligands can follow the order Zn²⁺ < Fe²⁺ < Cu²⁺ < Ni²⁺. researchgate.net

In some cases, the interaction between the metal and the ligand can have a degree of covalent character, particularly with more polarizable transition metals. researchgate.net The design of the ligand, including the incorporation of specific end groups, can be tailored to achieve selective binding for a particular transition metal ion. numberanalytics.com

Stoichiometry, Stability, and Thermodynamics of Formed Coordination Complexes

The stoichiometry of the complexes formed between acyclic polyethers and metal ions is most commonly 1:1, where one ligand molecule coordinates to one metal ion. electrochemsci.orgmdpi.com However, other stoichiometries, such as 2:1 ligand-to-metal complexes, have also been observed, particularly with smaller cations that may be "sandwiched" between two ligand molecules. nih.gov

The stability of these complexes is quantified by the stability constant (K), with a higher value indicating a more stable complex. These constants can be determined using various techniques, including conductometry, potentiometry, and spectrophotometry. mdpi.comnih.govdu.ac.in The stability of the complex is influenced by several factors, including the match between the cation size and the effective cavity size of the wrapped ligand, the charge of the cation, and the nature of the solvent. libretexts.org

The thermodynamic parameters of complexation—enthalpy (ΔH) and entropy (ΔS)—provide deeper insight into the driving forces of the reaction. espublisher.com Calorimetric titrations are often used to measure these parameters directly. For many acyclic polyether-metal ion systems, the complexation is enthalpically driven, resulting from the favorable ion-dipole interactions. mdpi.com However, the process is often accompanied by an unfavorable (negative) entropy change due to the loss of conformational freedom of the ligand upon complexation. electrochemsci.org

Table 1: Stability Constants (log K) for the Complexation of Various Cations with Acyclic and Cyclic Polyethers This table includes data for analogs of this compound to provide context for its expected behavior.

| Ligand | Cation | Solvent | log K | Reference |

|---|---|---|---|---|

| Triglyme | Li⁺ | Methanol | - | researchgate.net |

| Triglyme | Na⁺ | Methanol | - | researchgate.net |

| Triglyme | K⁺ | Methanol | - | researchgate.net |

| Tetraglyme | Li⁺ | Methanol | - | researchgate.net |

| Tetraglyme | Na⁺ | Methanol | - | researchgate.net |

| Tetraglyme | K⁺ | Methanol | - | researchgate.net |

| 15-Crown-5 | Pb²⁺ | AN-MeOH | > (TTCTD.Ag)⁺ | electrochemsci.org |

| 1,4-dithio-12-crown-4 | Na⁺ | 50% Dioxane-Water | > Fe²⁺ > Mg²⁺ > Ca²⁺ > Ag⁺ > K⁺ > Zn²⁺ | mdpi.com |

Table 2: Thermodynamic Parameters for the Complexation of Alkaline Earth Metal Cations with a Calix researchgate.netarene Receptor in Different Solvents at 25 °C This table illustrates the influence of the solvent and cation on the thermodynamics of complexation, which is a relevant consideration for acyclic polyethers as well.

| Cation | Solvent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) | Reference |

|---|---|---|---|---|---|

| Mg²⁺ | Acetonitrile (B52724) | -29.0 | -21.4 | 7.6 | mdpi.com |

| Ca²⁺ | Acetonitrile | -32.8 | -27.3 | 5.5 | mdpi.com |

| Sr²⁺ | Acetonitrile | -30.6 | -18.7 | 11.9 | mdpi.com |

| Ba²⁺ | Acetonitrile | -28.0 | -14.2 | 13.8 | mdpi.com |

| Mg²⁺ | Methanol | -18.3 | 11.5 | 29.8 | mdpi.com |

| Ca²⁺ | Methanol | -19.0 | 11.2 | 30.2 | mdpi.com |

| Sr²⁺ | Methanol | -20.0 | 8.8 | 28.8 | mdpi.com |

| Ba²⁺ | Methanol | -18.6 | 13.0 | 31.6 | mdpi.com |

| Mg²⁺ | Ethanol | -28.1 | 1.8 | 29.9 | mdpi.com |

| Ca²⁺ | Ethanol | -28.8 | 5.5 | 34.3 | mdpi.com |

| Sr²⁺ | Ethanol | -30.0 | 2.6 | 32.6 | mdpi.com |

Theoretical and Computational Studies of Metal-Polyether Interactions

Theoretical and computational methods, particularly density functional theory (DFT), have become indispensable tools for understanding the intricacies of metal-polyether interactions at the molecular level. researchgate.netmdpi.com These studies provide valuable information on the geometries of the complexes, the nature of the bonding, and the energetic factors governing complex stability. researchgate.net

Computational models can accurately predict the preferred coordination numbers and geometries of metal ions with acyclic polyethers. rsc.org For example, calculations have elucidated how the flexible glyme chain wraps around cations and how this conformation is influenced by the cation's size and charge. rsc.org These studies have confirmed that smaller ions lead to more compact, wrapped structures, while larger ions are accommodated by a more extended, helical coordination. rsc.org

Stabilization energies calculated through computational methods provide a quantitative measure of the strength of the metal-ligand interaction. researchgate.net For instance, the stabilization energies for the formation of cation-glyme complexes show a strong dependence on the identity of the metal ion, with divalent cations like Mg²⁺ and Ca²⁺ exhibiting significantly stronger interactions than monovalent alkali metal ions. researchgate.net

Furthermore, computational studies can be used to investigate the electronic structure of the complexes, including the distribution of charges and the nature of the frontier molecular orbitals. mdpi.com This information is crucial for understanding the reactivity of the complexes and the nature of the metal-ligand bonding, whether it is purely electrostatic or has some degree of covalent character. sci-hub.se Theoretical calculations also play a vital role in interpreting experimental data, such as vibrational spectra, by assigning observed spectral features to specific conformational states of the ligand and its complexes. rsc.org

Supramolecular Architectures and Self Assembly Processes Involving 2,5,8,11,14 Pentaoxahexadecane

Principles of Host-Guest Chemistry with Oligoethylene Glycols

Oligoethylene glycols are linear or macrocyclic polyethers that play a fundamental role in host-guest chemistry, a field that mimics biological systems to create new materials and functionalities. acs.org Their flexible backbones, punctuated by repeating ethylene (B1197577) oxide units, allow them to adopt specific conformations to encapsulate guest molecules, particularly metal cations and small organic species. The oxygen atoms in the oligoethylene glycol chain are Lewis basic and can coordinate with guest species, while the ethylene groups provide a hydrophobic backbone. This dual nature is crucial for their function in both polar and non-polar environments.

The primary driving forces for host-guest complexation with oligoethylene glycols include ion-dipole interactions, hydrogen bonding, and hydrophobic interactions. acs.orgresearchgate.net The chelate effect is a significant principle, where the multiple ether oxygens of a single oligoethylene glycol chain wrap around a cation, leading to a more stable complex than if the cation were bound to individual ether molecules. The stability of these complexes is influenced by several factors, including the size of the cation relative to the cavity-like conformation adopted by the glycol chain, the charge density of the cation, and the nature of the solvent.

In the case of 2,5,8,11,14-Pentaoxahexadecane, also known as tetraethylene glycol dimethyl ether (tetraglyme), the five ether oxygens are ideally suited to coordinate with alkali metal cations like sodium (Na+) and potassium (K+). The terminal methyl groups can influence the solubility and conformational flexibility of the molecule. The combination of thermoresponsive polymers with supramolecular host-guest interactions allows for precise tuning of the phase transition temperature. nih.govwiley.com However, studies have shown that the presence of oligoethylene glycol side chains can sometimes lead to weaker host-guest complexation compared to simpler analogues. nih.govwiley.com

Formation of Pseudorotaxanes and Rotaxanes with Molecular Recognition Motifs

The ability of oligoethylene glycols to thread through macrocyclic molecules is a cornerstone of their role in forming mechanically interlocked molecules like pseudorotaxanes and rotaxanes. A pseudorotaxane is a supramolecular complex in which a linear molecule (the "thread") is enclosed within a macrocyclic molecule (the "wheel"). A rotaxane is formed when bulky "stopper" groups are attached to the ends of the thread, preventing the wheel from dethreading.

The formation of these structures is a testament to molecular recognition, where the oligoethylene glycol chain, acting as the thread, exhibits a high affinity for the cavity of the macrocycle. This recognition is often driven by a combination of hydrogen bonding between the ether oxygens and hydrogen-bond-donating sites on the macrocycle, as well as π-stacking and electrostatic interactions. scribd.com For instance, dicationic cyclophanes have been shown to be effective hosts for oligoethylene glycol derivatives. nih.gov

The synthesis of rotaxanes can be template-directed, where a metal ion, such as Na+, templates the threading of the oligoethylene glycol chain through the macrocycle before the stoppering reaction occurs. researchgate.net This "clipping" method involves the formation of the macrocycle around the thread. scribd.commdpi.com Research has demonstrated the successful synthesis of rsc.orgrotaxanes under solvent-free conditions by leveraging the Na+ ion-templated threading of oligoethylene glycol chains through a bis-p-xylyl torvergata.itcrown-6 macrocycle. researchgate.net The efficiency of rotaxane formation can be high, with yields of up to 70% reported in some systems. mdpi.com

Table 1: Examples of Rotaxane Synthesis Involving Oligoethylene Glycol Derivatives

| Thread Component | Wheel Component | Template/Method | Resulting Structure | Yield | Reference |

|---|---|---|---|---|---|

| Hexaethylene glycol derivative | Dicationic cyclophane | Self-assembly followed by stoppering | rsc.orgRotaxane | 58% | nih.gov |

| Tetraethyleneglycol bis(2-aminophenyl)ether | 2,6-pyridinedicarboxaldehyde | Clipping condensation | rsc.orgRotaxane | 70% | mdpi.com |

| Di-, tri-, and tetra(ethylene glycol) chains | Bis-p-xylyl torvergata.itcrown-6 (BPX26C6) | Na+ ion templated threading | rsc.orgRotaxanes | Not specified | researchgate.net |

| Oligoethylene glycol derivative | Dibenzo-24-crown-8 (DB24C8) | Wittig reaction for stoppering | rsc.orgRotaxane | Not specified | mdpi.com |

Role of this compound in Template-Directed Synthesis of Macrocycles and Cages

Beyond forming the thread in rotaxanes, oligoethylene glycols like this compound can act as templates to direct the synthesis of complex molecular architectures such as macrocycles and molecular cages. In this role, the oligoethylene glycol chain organizes the reactive components around itself through non-covalent interactions, pre-arranging them for a high-yield cyclization reaction. The oligoethylene glycol is subsequently removed, leaving the newly formed macrocycle or cage.

This template effect is particularly effective in the synthesis of crown ethers and other macrocycles where the oligoethylene glycol chain can dictate the size and shape of the final product. The interactions between the template and the reacting fragments can significantly lower the activation energy of the cyclization step and reduce the formation of undesired linear polymers.

Polymers based on oligo(ethylene glycol) have also been utilized as soft templates for creating inorganic nanostructures. acs.org For example, cylindrical polymer brushes with a poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) corona have been used as templates to synthesize titania hybrid nanotubes. acs.org In this system, the POEGMA shell provides solubility and stability for the entire template structure in various solvents. acs.org

Investigation of Self-Assembly into Ordered Nanostructures and Soft Materials

The self-assembly of molecules into well-defined, ordered structures is a fundamental process in materials science and nanotechnology. torvergata.itmdpi.combeilstein-journals.org Oligoethylene glycols and their derivatives, including this compound, are valuable building blocks for the creation of such nanostructures and soft materials due to their amphiphilic nature and responsiveness to stimuli like temperature. rsc.orgmdpi.com

Polymers containing oligo(ethylene glycol) side chains, often referred to as POEGMAs, can exhibit thermoresponsive behavior in aqueous solutions, characterized by a lower critical solution temperature (LCST). mdpi.comresearchgate.net Below the LCST, the polymer is soluble, while above it, the polymer chains dehydrate and aggregate, leading to a phase separation. This property is highly tunable by altering the length of the oligoethylene glycol side chains or by copolymerization with other monomers. researchgate.net

This thermoresponsiveness is harnessed to create a variety of "smart" soft materials, including:

Injectable Hydrogels: These materials can be injected as a liquid at room temperature and then form a gel at body temperature, making them useful for biomedical applications. nih.gov Polymers based on oligo(ethylene glycol) methacrylate (B99206) (OEGMA) are particularly promising for creating such hydrogels. nih.gov

Microgels and Nanogels: These are cross-linked polymer particles on the micrometer or nanometer scale. Thermoresponsive microgels based on oligo(ethylene glycol) can be synthesized with core-shell architectures, where the core and shell have different volume phase transition temperatures. acs.org

Supramolecular Amphiphiles: By combining oligoethylene glycols with other molecular motifs, it is possible to create amphiphiles that self-assemble into micelles, vesicles, and other nanostructures in solution. acs.org These assemblies have potential applications in drug delivery and as nanoreactors.

The self-assembly process is driven by a delicate balance of intermolecular forces. beilstein-journals.org In the case of POEGMAs, the hydration of the ethylene glycol units at low temperatures favors dissolution, while at higher temperatures, hydrophobic interactions between the polymer backbones and the dehydrated glycol chains dominate, leading to aggregation. mdpi.com The ability to precisely control these interactions allows for the rational design of functional soft materials with tailored properties.

Applications of 2,5,8,11,14 Pentaoxahexadecane As a Molecular Building Block in Advanced Materials Research

Incorporation into Polymeric Systems for Enhanced Flexibility and Hydrophilicity

The integration of 2,5,8,11,14-Pentaoxahexadecane and its derivatives into polymer structures is a key strategy for tailoring material properties. The long, flexible chain of the pentaoxahexadecane moiety introduces significant conformational freedom within the polymer backbone. This increased mobility at the molecular level translates to enhanced macroscopic flexibility and reduced brittleness in the resulting polymeric materials.

Furthermore, the oxygen atoms within the ether linkages of this compound can form hydrogen bonds with water molecules. This inherent characteristic is leveraged to increase the hydrophilicity of polymers. By incorporating this building block, material scientists can create polymers with improved water absorption, wettability, and biocompatibility, which are crucial for applications in biomedical devices and drug delivery systems. A derivative, 2,5,8,11,14-Pentaoxaheptadec-16-yne, is noted for its role as a building block in creating advanced polymers with enhanced flexibility and durability, making it valuable in the production of coatings and adhesives. chemimpex.comchemimpex.com

Conjugation with Macromolecules for Responsive or Bio-Inspired Materials

The functionalization of this compound allows for its conjugation with a wide range of macromolecules, including proteins, peptides, and synthetic polymers. This process is instrumental in the development of responsive or "smart" materials that can change their properties in response to external stimuli such as temperature, pH, or the presence of specific biomolecules.

For instance, when conjugated to a temperature-responsive polymer, the hydrophilic nature of the pentaoxahexadecane segment can influence the lower critical solution temperature (LCST) of the resulting material. This allows for precise control over the temperature at which the material undergoes a phase transition, a property that is highly sought after in applications like controlled drug release and tissue engineering.

In the realm of bio-inspired materials, the conjugation of this compound to biological macromolecules can improve their stability, solubility, and pharmacokinetic profiles. This is particularly relevant in the development of biopharmaceuticals and diagnostic agents. The ability of a derivative, Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate (B84403), to form stable micelles is being explored for drug delivery systems. smolecule.com

Design and Development of Chemical Tracers and Markers for Industrial Applications

The unique and precisely defined structure of this compound and its derivatives makes them ideal candidates for use as chemical tracers in various industrial processes. google.com Tracers are substances that are added in small quantities to a system to monitor the flow and mixing of materials. The high detection sensitivity of these polyether-based compounds allows for their use at very low concentrations. google.combarc.gov.in

In the oil and gas industry, for example, different derivatives of pentaoxahexadecane can be used as unique markers to trace the flow of fluids in reservoirs, helping to optimize extraction processes. google.com Their stability under harsh conditions of temperature and pressure ensures their integrity throughout the monitoring period. google.com The ability to synthesize a variety of these compounds with distinct molecular weights and functionalities allows for the creation of a library of tracers that can be used simultaneously to monitor complex systems. google.comgoogle.com

Table 1: Examples of this compound Derivatives in Tracer Applications

| Derivative Name | Application Area |

|---|---|

| 19,19'-((4-methyl-1,2-phenylene)bis(oxy))bis(1-phenyl-2,5,8,11,14-pentaoxahexadecane) | Inflow monitoring in hydrocarbon producers google.com |

This table is based on data from patent literature and may not be exhaustive.

Contributions to Functional Materials with Tunable Physicochemical Properties

The versatility of this compound as a molecular building block extends to the creation of functional materials with finely tunable physicochemical properties. By strategically modifying the end groups of the pentaoxahexadecane chain, researchers can introduce a wide array of functionalities, including reactive sites for further chemical transformations, and moieties that can interact with specific surfaces or molecules.

For example, derivatives of this compound can act as surfactants, emulsifiers, or dispersants due to their amphiphilic nature, possessing both hydrophilic (the polyether chain) and hydrophobic (the end groups) segments. chemimpex.comchemimpex.com This makes them valuable in formulations for coatings, adhesives, and personal care products. chemimpex.comchemimpex.com The ability to precisely control the balance between hydrophilicity and hydrophobicity allows for the design of materials with tailored interfacial properties.

Furthermore, the incorporation of this compound into coordination polymers and metal-organic frameworks (MOFs) can influence their structural characteristics and, consequently, their functional properties, such as luminescence and catalytic activity. nih.govmdpi.com The flexible nature of the pentaoxahexadecane linker can enable the formation of dynamic structures that can adapt to the presence of guest molecules, opening up possibilities in sensing and separation technologies.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,5,8,11,14-Pentaoxaheptadec-16-yne chemimpex.comchemimpex.com |

| Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate smolecule.com |

| 19,19'-((4-methyl-1,2-phenylene)bis(oxy))bis(1-phenyl-2,5,8,11,14-pentaoxahexadecane) google.com |

Computational and Theoretical Investigations of 2,5,8,11,14 Pentaoxahexadecane

Molecular Conformation and Dynamics through Molecular Mechanics and Dynamics Simulations

Molecular dynamics (MD) simulations have proven to be an effective tool for understanding the molecular structure and dynamics of materials containing 2,5,8,11,14-pentaoxahexadecane (tetraglyme). rsc.org These simulations provide a three-dimensional visualization of the material's structure at an atomic level and offer insights into ion dynamics and their relationship with molecular clusters. rsc.org

MD simulations have also been employed to study the amorphous structures of pure tetraglyme (B29129) and its mixtures with salts like lithium triflate (LiCF3SO3). acs.org These simulations, performed at different temperatures, reveal changes in the local structure and conformation of the tetraglyme chains upon complexation with cations. acs.org The coordination of lithium ions (Li+) by the ether oxygen atoms of tetraglyme is a key aspect of these studies. acs.org First-principles molecular dynamics (FPMD) simulations on a tetraglyme-based electrolyte with lithium bis(trifluoromethylsulfonyl)-amide (LiTFSA) showed that at the ground state, most Li+ ions are coordinated to four oxygen atoms from a curled tetraglyme molecule and one oxygen atom from a TFSA⁻ anion. acs.org

The conformational details of the tetraglyme chain are also elucidated through these simulations. Studies combining MD simulations with spectroscopic methods on tetraglyme solutions with sodium triflate (NaCF3SO3) indicated that the conformation around the C-C bonds of the tetraglyme molecule preferentially adopts a gauche state, causing the chain to become more compact. researchgate.net

Table 1: Coordination Numbers from Molecular Dynamics Simulations This table presents coordination number (CN) data for ions in tetraglyme-based electrolytes as determined by molecular dynamics simulations. The coordination number represents the average number of nearest-neighbor atoms to a central ion.

| Central Ion | Coordinating Atoms | System | Coordination Number (CN) | Source |

| Li⁺ | Oxygen (from G4) | 1 mol/L LiTFSA in G4 | 4.76 | acs.org |

| Li⁺ | Oxygen (from TFSA⁻) | 1 mol/L LiTFSA in G4 | 0.25 | acs.org |

| K⁺ | Ether Oxygen | TET:KSCN | Predominant coordination | researchgate.net |

G4 refers to tetraglyme (CH3O(CH2CH2O)4CH3). TET is an abbreviation for tetraglyme.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of this compound and its complexes. researchgate.nettandfonline.com These methods are used to compute various molecular properties that govern the behavior of tetraglyme in different chemical environments.

DFT calculations have been used to supplement MD simulations, offering a deeper understanding of electrolyte systems. researchgate.net For instance, in studies of concentrated lithium-ion electrolytes containing tetraglyme and lithium bis(trifluoromethanesulfonyl)imide (Li[TFSI]), DFT calculations helped to elucidate the concentration dependence of different solvation structure motifs. researchgate.net

A key application of these calculations is in the development of predictive models for material properties. One strategy involves using DFT to compute the energetics of elementary pairwise interactions between a molecular substituent and other components of a material. nih.gov For oligo-ethylene glycol (OEG)–LiTFSI mixtures, including those with tetraglyme, DFT-computed interaction energies (e.g., ΔELi–R, ΔETFSI–R) serve as substituent parameters. nih.gov These parameters can then be used in regression analyses to predict bulk properties like ionic conductivity and viscosity, demonstrating a link between quantum chemical calculations and macroscopic behavior. nih.gov

Furthermore, in the high-throughput screening of new electrolytes, DFT is used to calculate key descriptors related to electronic structure, such as ionization potential and electron affinity, which are crucial for predicting properties like oxidative stability. wiley.com While computationally expensive for large-scale screening, DFT provides highly accurate predictions for idealized systems that can be used to train faster machine learning models. wiley.com Theoretical studies on related molecules have shown that a small HOMO–LUMO energy gap (ΔE) can be indicative of a compound's bioactivity. tandfonline.com

Molecular Docking and Simulation Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to predict the binding affinity and conformation. researchgate.net While tetraglyme itself is primarily a solvent, its structural motifs are incorporated into more complex molecules to enhance their properties, and docking studies have validated this approach.

In one study, novel isatin-Schiff base and 1,2,3-triazole hybrids were designed as potential anti-SARS-CoV-2 agents. tandfonline.com The researchers found that incorporating two tetraglyme groups into the molecular structure of a derivative significantly enhanced its potential efficacy. tandfonline.com The docking results indicated that the tetraglyme moieties increased the conformational flexibility of the molecule, allowing it to fit well within the catalytic binding site of the target protein. tandfonline.com This improved fit facilitated the formation of hydrogen bonds, leading to a very favorable docking score of -11.18 kcal/mol for the tetraglyme-containing compound. tandfonline.com

The utility of the glyme unit in influencing molecular interactions is a recurring theme. Docking studies on other heterocyclic compounds have been used to identify potential anti-inflammatory lead compounds by modeling their interaction with the catalytic site of enzymes like p38 mitogen-activated protein kinase (MAPK). researchgate.net While not directly involving free tetraglyme, these studies underscore the importance of understanding the steric and electronic contributions of molecular fragments, such as the ether linkages found in tetraglyme, to ligand-receptor binding. researchgate.net In silico molecular docking has also been used to evaluate the interactions of tetrazole derivatives with microbial enzymes, where favorable binding energies suggest potential antimicrobial activity. ajgreenchem.com

Table 2: Molecular Docking Results for a Tetraglyme-Containing Derivative This table shows the docking score for an isatin-1,2,3-triazole derivative functionalized with tetraglyme groups against a SARS-CoV-2 protein target. A more negative docking score typically indicates a stronger predicted binding affinity.

| Compound | Key Structural Feature | Target Protein | Docking Score (kcal/mol) | Source |

| Compound 21 | Two tetraglyme groups | SARS-CoV-2 Mpro | -11.18 | tandfonline.com |

Predictive Modeling for Novel Derivatives and Their Potential Applications

Computational modeling is increasingly used to accelerate the discovery and design of novel materials with tailored properties, and derivatives of this compound are a key area of this research. The goal is to move beyond trial-and-error experimentation by creating models that can reliably predict the properties of new chemical structures.

A prominent example is the development of predictive statistical models for oligo-ethylene glycol (OEG)-based lithium electrolytes, a class that includes tetraglyme. nih.gov One approach uses linear free energy relationships (LFERs) to quantitatively correlate molecular modifications with macroscopic properties. nih.gov In this framework, DFT-computed pairwise interaction energies are used as inputs for regression analysis against experimentally measured properties like molal conductivity and viscosity. nih.gov This method has successfully created models with high goodness-of-fit (r² > 0.98), enabling the prediction of properties for novel OEG-LiTFSI electrolytes and guiding the synthesis of improved materials. nih.gov

Machine learning (ML) offers another powerful approach for predictive modeling. wiley.com ML models can be trained on datasets of existing compounds to learn the complex relationships between chemical structure and function. For instance, ML models have been developed to screen vast chemical spaces for new fluoroether-based electrolytes for lithium metal batteries. wiley.com These models use descriptors derived from DFT calculations or graph convolutional neural networks (GCNN) to predict properties like oxidative stability with reasonable accuracy. wiley.com Such high-throughput screening can rapidly identify promising new solvent molecules, which may be derivatives of the basic polyether structure of tetraglyme.

Future Research Directions and Emerging Trends

Integration of 2,5,8,11,14-Pentaoxahexadecane into Nanoscience and Nanotechnology Platforms

The application of this compound and its functionalized forms is a growing area of interest in nanoscience and nanotechnology. Its derivatives are being explored in medical research, drug-release systems, and new materials research. huatengsci.com For instance, thiol-functionalized derivatives like This compound-16-thiol (B609277) are utilized in the study of ligands, polypeptide synthesis support, and the creation of graft polymer compounds and functional coatings. huatengsci.com

In the realm of nanomaterials, derivatives such as 16-Azido-2,5,8,11,14-pentaoxahexadecane and 2,5,8,11,14-Pentaoxahexadecan-16-amine are available for research and development purposes. aksci.com The integration of such molecules into nanotechnology platforms opens up possibilities for creating advanced materials with tailored properties. One emerging trend is the use of triboelectric nanogenerators, which could potentially incorporate polyether compounds for reliable power from small sources. cas.org

Exploration in Stimuli-Responsive Chemical Systems and Smart Materials

The flexible and adaptive nature of the polyether backbone of this compound makes it a promising candidate for the development of stimuli-responsive chemical systems and smart materials. These materials can change their properties in response to external stimuli such as temperature, pH, or light.

Future research could focus on incorporating this polyether into larger polymer structures to create materials that respond to specific environmental cues. This could have applications in areas such as targeted drug delivery, where a therapeutic agent is released only when it reaches a specific location in the body, or in the development of sensors that can detect minute changes in their surroundings.

Advancements in Sustainable Synthesis and Green Chemistry Applications

The principles of green chemistry are increasingly important in chemical synthesis, and future research will likely focus on developing more sustainable methods for producing this compound and its derivatives. This includes the use of renewable starting materials, solvent-free reaction conditions, and catalysts that can be easily recovered and reused.

One area of exploration is the use of this compound and its derivatives as tracers in environmental studies. google.comgoogle.com For example, they can be used to track the flow of water in industrial discharges, study pollution, and analyze natural water systems. google.comgoogle.com The development of biodegradable versions of these tracers would further enhance their environmental credentials.

Leveraging Computational Design and Machine Learning for Accelerated Discovery of Novel Polyether Derivatives

Computational design and machine learning are revolutionizing the field of materials science by accelerating the discovery of new molecules with desired properties. mrlcg.comarxiv.org These approaches can be applied to the design of novel polyether derivatives based on the this compound scaffold.

By using molecular modeling techniques, researchers can predict the properties of new polyether derivatives before they are synthesized in the lab, saving time and resources. researchgate.netrsc.org Machine learning algorithms can be trained on existing data to identify patterns and predict the properties of new compounds with even greater accuracy. mdpi.comresearchgate.net This data-driven approach can be used to screen large virtual libraries of potential polyether derivatives and identify the most promising candidates for a given application. researchgate.netresearchgate.net For example, computational studies have been used to design porous polyether frameworks for the efficient removal of heavy metal ions from wastewater. acs.orgfigshare.com

The integration of machine learning with automated synthesis and high-throughput screening can create a closed-loop discovery process, further accelerating the development of next-generation polyether materials.

Q & A

Q. How is the IUPAC nomenclature for 2,5,8,11,14-Pentaoxahexadecane determined, and what structural features dictate its naming?

The IUPAC name is derived by identifying the longest carbon chain containing the maximum number of oxygen atoms (as "oxa" substituents). The numbering prioritizes the lowest possible locants for substituents. For example, in 6-(pentyloxy)-2,5,8,11,14-pentaoxahexadecane, the main chain has 16 carbons with five oxygen atoms at positions 2,5,8,11,14, and a pentyloxy group at position 6 .

Q. What key physicochemical properties are critical for safe laboratory handling of this compound?

Essential properties include:

- Boiling point : 379.6°C (indicates high thermal stability but requires controlled heating).

- Flash point : 137.1°C (necessitates fire-safe handling).

- Hydrogen bonding capacity : 1 donor, 7 acceptors (impacts solubility in polar solvents).

- Density : 1.125 g/cm³ (guides phase separation in biphasic systems). Safety protocols should align with GHS standards for skin/eye protection and ventilation .

Q. What are standard synthetic routes for this compound, and how are glyme analogs typically purified?

Glyme derivatives like tetraglyme (2,5,8,11,14-pentaoxapentadecane) are synthesized via Williamson ether synthesis, involving alkoxide and alkyl halide reactions. Purification often employs fractional distillation under reduced pressure or column chromatography. Solvent selection (e.g., dichloromethane or ethanol) is critical to avoid byproduct formation .

Advanced Research Questions

Q. How can this compound be functionalized for drug delivery systems, and what analytical methods validate modifications?

Functionalization strategies include:

- Thiolation : Introducing a terminal -SH group (e.g., this compound-16-thiol) for gold nanoparticle conjugation.

- Azidation : Adding an azide group (e.g., 16-Azido derivatives) for click chemistry applications. Validation methods:

- NMR : To confirm substitution patterns (e.g., δ 3.5–3.7 ppm for etheric protons).

- Mass spectrometry : To verify molecular weight shifts post-modification .

Q. How can contradictions in spectral data (e.g., NMR or IR) during derivative characterization be resolved?

Contradictions often arise from:

Q. What strategies optimize solvent selection for inorganic syntheses involving this compound as a co-solvent?

The compound’s high polarity and ether oxygen density make it suitable for stabilizing metal ions. Optimization involves:

Q. How does the topological polar surface area (TPSA) of 83.4 Ų influence its application in nanomaterial design?

High TPSA enhances hydrophilicity, making it ideal for:

- Polymer electrolytes : Facilitates ion transport in Li-ion batteries.

- Nanocarriers : Improves aqueous dispersion in drug-loaded micelles. Experimental design should balance TPSA with chain flexibility (14 rotatable bonds) to avoid steric hindrance .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.